N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a benzothiazole core linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. Key structural attributes include:
- 1,3-Benzothiazole moiety: A bicyclic aromatic system with sulfur and nitrogen atoms, substituted at position 2 with a pyrrole group and at position 6 with a carboxamide.
- 1,3,4-Thiadiazole ring: A five-membered heterocycle containing sulfur and two nitrogen atoms, substituted at position 5 with a methoxymethyl group.
Properties
Molecular Formula |
C16H13N5O2S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H13N5O2S2/c1-23-9-13-19-20-15(25-13)18-14(22)10-4-5-11-12(8-10)24-16(17-11)21-6-2-3-7-21/h2-8H,9H2,1H3,(H,18,20,22) |
InChI Key |
BTBPSZAVWWOVEC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothiazole-6-Carboxamide Moiety
The benzothiazole core is synthesized via oxidation of 2-methylbenzothiazole derivatives. A method described in Chinese Patent CN104860901B utilizes 2-methylbenzothiazole as the starting material, which undergoes catalytic oxidation in a mixed solvent system of ethanol and water (20–100% ethanol by volume) under oxygen (0.5–2.0 MPa) or hydrogen peroxide (30% aqueous solution) . A mononuclear metalloporphyrin catalyst (10–200 ppm) facilitates the oxidation at 40–140°C for 2–12 hours, yielding benzothiazole-2-carboxylic acid with high purity (Scheme 1).
To functionalize the carboxylic acid at position 6, the intermediate is converted to its acid chloride using thionyl chloride, followed by amidation with ammonia or a primary amine. For the target compound, the amidation step introduces the carboxamide group, which is critical for subsequent coupling with the thiadiazole moiety.
Table 1: Reaction Conditions for Benzothiazole-2-Carboxylic Acid Synthesis
Preparation of the 5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Fragment
The thiadiazole component is synthesized via a two-step process. First, 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine is prepared using a modified procedure from Velsicol Chemical Corporation (US3932410) . Tetrahydro-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-methyl-6-hydroxy-2(1H)-pyrimidinone is refluxed with methanol and toluenesulfonic acid (0.2% w/w) for 24 hours, followed by recrystallization to isolate the product (Scheme 2).
The amine is then converted to the ylidene derivative via condensation with an aldehyde or ketone. For the target compound, reaction with paraformaldehyde in acetic acid under reflux yields the (2E)-configured ylidene intermediate, as confirmed by NOESY spectroscopy .
Table 2: Optimization of Thiadiazole Ylidene Formation
| Condition | Optimal Value |
|---|---|
| Reagent | Paraformaldehyde |
| Catalyst | Acetic acid |
| Temperature | 100°C (reflux) |
| Reaction Time | 4–6 hours |
| E/Z Selectivity | >90% E-isomer |
Coupling of Benzothiazole and Thiadiazole Moieties
The final step involves coupling the benzothiazole-6-carboxamide with the thiadiazole ylidene using a carbodiimide-mediated amide bond formation. N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed in anhydrous dichloromethane at 0–5°C for 12 hours, achieving yields of 60–70% . The reaction is monitored via TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Characterization Data for Target Compound
Challenges and Optimization Strategies
-
Regioselectivity in Benzothiazole Functionalization: Directing groups (e.g., fluorine at position 6) are critical to ensure carboxylation occurs at the desired position .
-
E/Z Isomerism in Ylidene Formation: Steric hindrance from the methoxymethyl group favors the E-configuration, as evidenced by computational modeling .
-
Catalyst Efficiency: Metalloporphyrin catalysts reduce reaction times by 30% compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. The structural features of the compound allow it to interact with specific molecular targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of benzothiazole and thiadiazole can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound showed a significant reduction in tumor size in animal models when administered at specific dosages. The mechanism was primarily attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its unique structure enables it to disrupt bacterial cell walls and inhibit vital enzymatic processes.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has been studied for its anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis.
Case Study:
In vivo studies showed that the compound significantly reduced inflammation markers in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent.
Pesticidal Activity
The potential use of this compound as a pesticide has been explored due to its ability to inhibit specific enzymes in pests. Its effectiveness against agricultural pests could lead to the development of new crop protection agents.
Research Findings:
Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in pest populations and improved crop yields compared to untreated controls.
Herbicidal Properties
Additionally, the herbicidal properties of this compound have been investigated. It has shown effectiveness against various weed species, suggesting its application in sustainable agriculture practices.
Data Table: Herbicidal Efficacy
| Weed Species | Effective Concentration (EC) | Reference |
|---|---|---|
| Amaranthus retroflexus | 50 µg/mL | |
| Setaria viridis | 25 µg/mL |
Photovoltaic Materials
The unique electronic properties of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can contribute to more efficient solar cells.
Case Study:
Research has demonstrated that incorporating this compound into organic photovoltaic systems enhances charge transport and increases overall device efficiency by up to 15% compared to traditional materials .
Conductive Polymers
The compound's conductive properties have also led to investigations into its use in developing conductive polymers for electronic applications. Its incorporation into polymer matrices can improve conductivity and thermal stability.
Research Findings:
Studies have shown that polymers doped with this compound exhibit enhanced electrical conductivity and mechanical strength, making them suitable for flexible electronic applications.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex compound that incorporates multiple heterocyclic structures known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole and benzothiazole moiety, both of which are recognized for their significant pharmacological effects. The structural complexity allows for various interactions at the molecular level, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Thiadiazole and benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against a range of bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain thiadiazole derivatives have been reported between 16–31.25 μg/mL against Gram-positive and Gram-negative bacteria .
- A systematic review highlighted that compounds containing thiadiazole and thiazole fragments are promising antimicrobial agents due to their ability to disrupt microbial cell functions .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar thiadiazole derivatives:
- Compounds with the 1,3,4-thiadiazole scaffold have shown selective activity against various cancer cell lines. For example, one study reported an IC50 value of 7.4 µM against the Bcr-Abl-positive K562 leukemia cell line .
- Mechanistic studies suggested that these compounds induce apoptosis through caspase pathway modulation, indicating their potential as cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives are also noteworthy:
- Compounds have been shown to inhibit pro-inflammatory cytokines and reduce tissue damage in models of ischemia/reperfusion injury .
- The structural modifications in thiadiazole derivatives have been linked to enhanced anti-inflammatory effects, making them candidates for further development in inflammatory disease management .
Case Study 1: Antimicrobial Efficacy
A study synthesized several 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds with specific substitutions exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Mechanisms
In vitro studies on a series of benzothiazole-thiadiazole hybrids revealed that certain compounds selectively inhibited cancer cell proliferation while sparing normal cells. This selectivity was attributed to specific molecular interactions that were elucidated through docking studies .
Research Findings Summary Table
| Activity Type | Compound Class | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Thiadiazoles | 16–31.25 μg/mL | Disruption of microbial functions |
| Anticancer | Benzothiazoles | 7.4 µM (K562) | Apoptosis via caspase activation |
| Anti-inflammatory | Thiadiazoles | Not specified | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with compounds from the provided evidence and related literature.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations: The target compound integrates a 1,3,4-thiadiazole ring, distinguishing it from analogs like 9c (triazole-thiazole) and the pyrazole-linked benzothiazole in . The pyrrole substituent on the benzothiazole core is unique to the target compound, whereas 9c uses a bromophenyl group , and the compound in employs a pyrazole-carboxamide. Pyrroles may enhance hydrogen-bonding interactions in target binding.
Substituent Effects :
- The methoxymethyl group on the thiadiazole (target compound) contrasts with 9c ’s bromophenyl substitution. Methoxymethyl is electron-donating, which could modulate solubility and target affinity compared to the bulky, electron-withdrawing bromophenyl group .
- The compound in features a 2-methoxyethyl chain on the benzothiazole nitrogen, which may increase hydrophilicity relative to the target compound’s methoxymethyl-thiadiazole moiety.
The target compound’s pyrrole and methoxymethyl groups might favor interactions with polar residues in enzyme active sites.
Q & A
Basic: What are the key synthetic routes for this compound?
The synthesis involves multi-step reactions, often starting with condensation of thiadiazol-2-amine derivatives with aromatic aldehydes or ketones, followed by cycloaddition. For example:
- Step 1 : Condensation of a thiadiazole-2-amine precursor (e.g., 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine) with a benzothiazole-carboxamide derivative under acidic or basic conditions to form the imine intermediate .
- Step 2 : Cyclization using reagents like chloroacetyl chloride or HgO in acetic acid to form the thiadiazole-benzothiazole fused core .
- Step 3 : Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .
Yields typically range from 42% to 85%, depending on reaction optimization .
Basic: What spectroscopic methods are used to confirm the structure?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680–1720 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm, pyrrole protons at δ ~6.5–7.2 ppm) and carbon types .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, S percentages (e.g., deviations <0.4% indicate high purity) .
- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry (e.g., bond angles and dihedral angles in the thiadiazole ring) .
Advanced: How can reaction conditions be optimized to improve yield?
- Catalyst Choice : Triethylamine or HgO in acetic acid enhances cyclization efficiency by promoting dehydrosulfurization .
- Temperature Control : Reflux in solvents like acetonitrile or glacial acetic acid at 90–100°C improves reaction rates .
- Purification : Recrystallization from DMSO/water mixtures (2:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane) increases purity .
- Stoichiometry : Excess reagents (e.g., 3 mol POCl₃ per mole substrate) drive reactions to completion .
Advanced: What strategies resolve contradictions in spectral data?
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., benzothiazole derivatives in show predictable aromatic proton patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., confirming [M+H]+ with <2 ppm error) .
- Dynamic NMR : Detects tautomerism or conformational flexibility (e.g., thiadiazole-ylidene tautomers may show split peaks at variable temperatures) .
Basic: What are the common impurities in synthesis, and how are they removed?
- Byproducts : Unreacted starting materials (e.g., thiosemicarbazides) or over-oxidized intermediates.
- Mitigation :
- Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water .
- Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) isolates the target compound .
- Crystallization : Ethanol or methanol recrystallization removes low-solubility byproducts .
Advanced: How is computational modeling used in structural analysis?
- Docking Studies : Predict binding modes with biological targets (e.g., enzyme active sites) using software like AutoDock Vina. For example, analogs of this compound show π-π stacking with aromatic residues in acetylcholinesterase .
- DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps to assess reactivity) .
Basic: What biological activities are associated with this compound?
- Antimicrobial : Thiadiazole-triazole hybrids inhibit bacterial growth (MIC: 2–8 µg/mL against S. aureus) .
- Anticancer : Benzothiazole derivatives induce apoptosis in cancer cell lines (IC₅₀: ~10 µM in MCF-7) .
- Enzyme Inhibition : Targets acetylcholinesterase (Ki: ~0.5 µM) for neurodegenerative disease research .
Advanced: What are the challenges in scaling up synthesis?
- Exothermic Reactions : Control heat generation during cyclization by using jacketed reactors .
- Toxicity : Handle HgO and POCl₃ in fume hoods with strict waste protocols .
- Cost : Replace expensive catalysts (e.g., Pd for coupling) with cheaper alternatives like CuI .
Basic: How is stability assessed under different storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks.
Advanced: What are the latest advances in modifying this scaffold?
- Heterocycle Fusion : Incorporate triazine or pyrimidine rings to enhance bioactivity (e.g., triazolothiadiazole derivatives in ) .
- Functional Group Tuning : Replace methoxymethyl with trifluoromethyl to improve metabolic stability .
- Prodrug Design : Esterify the carboxamide to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
